molecular formula C27H25FN2O4 B12026727 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12026727
M. Wt: 460.5 g/mol
InChI Key: MKBIHYBZSITNTJ-BZZOAKBMSA-N
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Description

The compound 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic molecule It features a complex structure with multiple functional groups, including a fluoro-substituted benzoyl group, a hydroxy group, a propoxyphenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrol-2-one Core: This step might involve the cyclization of a suitable precursor, such as a substituted acyl chloride, with an amine under acidic or basic conditions.

    Introduction of the Fluoro-Substituted Benzoyl Group: This can be achieved through Friedel-Crafts acylation using a fluoro-substituted benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Hydroxy Group: This step might involve hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Propoxyphenyl Group: This can be done via nucleophilic substitution using a propoxyphenyl halide and a base like potassium carbonate.

    Incorporation of the Pyridinylmethyl Group: This step could involve a nucleophilic substitution reaction with a pyridinylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: can be compared with other compounds that have similar structural features:

  • 4-(3-fluorobenzoyl)-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

These compounds share similar core structures but differ in the substituents attached to the benzoyl, phenyl, and pyridinyl groups. The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C27H25FN2O4

Molecular Weight

460.5 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25FN2O4/c1-3-14-34-21-8-6-19(7-9-21)24-23(25(31)20-5-4-17(2)22(28)15-20)26(32)27(33)30(24)16-18-10-12-29-13-11-18/h4-13,15,24,31H,3,14,16H2,1-2H3/b25-23-

InChI Key

MKBIHYBZSITNTJ-BZZOAKBMSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=NC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=NC=C4

Origin of Product

United States

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